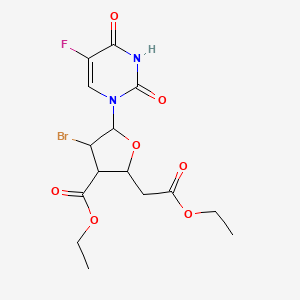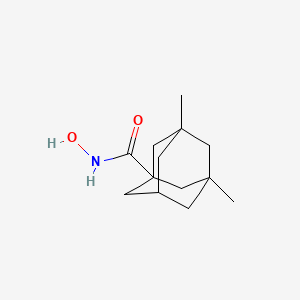![molecular formula C11H11Cl3FNO2 B3829212 ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate](/img/structure/B3829212.png)
ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate
Übersicht
Beschreibung
Ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate, also known as EFV, is a chemical compound that has been used in scientific research for its unique properties. EFV is a carbamate derivative that has been shown to have potential applications in the fields of agriculture, medicine, and environmental science.
Wirkmechanismus
The mechanism of action of ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate is not fully understood. However, it is believed that ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate works by inhibiting certain enzymes in the body, which can lead to the death of cancer cells or insects.
Biochemical and Physiological Effects:
ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate has been shown to have both biochemical and physiological effects. Biochemically, ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate has been shown to inhibit certain enzymes in the body, which can lead to the death of cancer cells or insects. Physiologically, ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate has been shown to have toxic effects on certain organisms, including insects and mammals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate in lab experiments is its unique properties, which make it a valuable tool for scientific research. However, there are also limitations to using ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate in lab experiments, including its toxicity and potential harm to the environment.
Zukünftige Richtungen
There are many potential future directions for research on ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate. One direction is to further investigate its potential applications in the fields of agriculture, medicine, and environmental science. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, researchers could explore ways to modify ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate to make it less toxic and more environmentally friendly.
Wissenschaftliche Forschungsanwendungen
Ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate has been used in scientific research for its potential applications in the fields of agriculture, medicine, and environmental science. In agriculture, ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate has been shown to have insecticidal properties and can be used as a pesticide. In medicine, ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate has been shown to have antitumor properties and can be used in cancer treatment. In environmental science, ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate has been shown to have the potential to degrade pollutants in the environment.
Eigenschaften
IUPAC Name |
ethyl N-[2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3FNO2/c1-2-18-10(17)16-9(11(12,13)14)7-3-5-8(15)6-4-7/h3-6,9H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBWCNDWGRDZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1=CC=C(C=C1)F)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B3829146.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3829148.png)



![1-methyl-4-{4-phenyl-1-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-1H-imidazol-5-yl}-1H-pyrazole](/img/structure/B3829188.png)

![2-[(3,5-dimethyl-1-adamantyl)carbonyl]hydrazinecarboxamide](/img/structure/B3829206.png)



![1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine-3-carboxamide](/img/structure/B3829228.png)